molecular formula C7H15N3O B2766228 2-(4-Aminopiperidin-1-yl)acetamide CAS No. 882562-51-8

2-(4-Aminopiperidin-1-yl)acetamide

Cat. No. B2766228
CAS RN: 882562-51-8
M. Wt: 157.217
InChI Key: JWRVCVWALQWYIJ-UHFFFAOYSA-N
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Description

“2-(4-Aminopiperidin-1-yl)acetamide” is a chemical compound with the CAS Number: 882562-51-8 . Its linear formula is C7H15N3O . It has an average mass of 157.214 Da and a monoisotopic mass of 157.121506 Da .


Molecular Structure Analysis

The InChI code for “2-(4-Aminopiperidin-1-yl)acetamide” is 1S/C7H15N3O/c8-6-1-3-10(4-2-6)5-7(9)11/h6H,1-5,8H2,(H2,9,11) . This indicates the presence of a piperidine ring, an amine group, and an acetamide group in the molecule.


Physical And Chemical Properties Analysis

“2-(4-Aminopiperidin-1-yl)acetamide” should be stored at 4°C and protected from light .

Scientific Research Applications

Pharmacology: Drug Design and Development

2-(4-Aminopiperidin-1-yl)acetamide is a piperidine derivative, which is a key structural motif in many pharmaceutical compounds. Piperidine derivatives are present in over twenty classes of pharmaceuticals, including antidepressants, antitubercular, antimicrobial, and antiviral drugs . The compound’s role in drug design is crucial due to its ability to act as a building block for the synthesis of biologically active molecules.

Biochemistry: Enzyme Inhibition Studies

In biochemistry, 2-(4-Aminopiperidin-1-yl)acetamide can be used to study enzyme inhibition. Its structure allows it to interact with various enzymes, potentially inhibiting their activity. This is particularly useful in understanding disease mechanisms and developing targeted therapies .

Medicinal Chemistry: Antidepressant Synthesis

The compound has been implicated in the synthesis of antidepressant molecules. It can serve as a precursor or an intermediate in the catalytic synthesis of key structural motifs found in antidepressants, such as tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs) .

Chemical Synthesis: Multicomponent Reactions

2-(4-Aminopiperidin-1-yl)acetamide plays a role in multicomponent reactions (MCRs), which are valuable in organic synthesis for constructing complex molecules from simpler ones. Its reactivity can lead to the formation of various piperidine derivatives, which are important in drug discovery .

Drug Development: Kinase Inhibition

This compound is used in the development of kinase inhibitors, which are a class of drugs that can treat cancer by blocking certain enzyme activities. For instance, it has been used in the design of dual inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) .

Laboratory Research: Proteomics

In laboratory research, especially proteomics, 2-(4-Aminopiperidin-1-yl)acetamide can be utilized as a biochemical tool. It may be used in the preparation of samples or as a standard in analytical methods to understand protein function and interaction .

Safety and Hazards

The safety information available indicates that “2-(4-Aminopiperidin-1-yl)acetamide” should be handled with caution. The signal word associated with this compound is "Warning" .

Future Directions

Piperidine derivatives, including “2-(4-Aminopiperidin-1-yl)acetamide”, are important in the pharmaceutical industry. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on developing new synthesis methods and exploring the pharmacological applications of these compounds.

properties

IUPAC Name

2-(4-aminopiperidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O/c8-6-1-3-10(4-2-6)5-7(9)11/h6H,1-5,8H2,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWRVCVWALQWYIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Aminopiperidin-1-yl)acetamide

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